![molecular formula C13H12N4O3S2 B2461415 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 955569-03-6](/img/structure/B2461415.png)
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole scaffold has been explored extensively for its antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, Gulsory and Guzeldemirci (2007) synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, among which one compound demonstrated potent effects against prostate cancer cells . Further investigations into the cytotoxic potential of this compound could lead to novel anticancer therapies.
Antibacterial Activity
Combining thiazole and sulfonamide groups has shown promise in antibacterial therapy. N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized, leveraging the antibacterial properties of both moieties. These hybrid antimicrobials hold potential for combating bacterial infections .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives containing the thiazole ring exhibit anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such effects. These compounds could serve as potential candidates for pain management and inflammation control .
Antifungal Activity
Thiazole derivatives have been investigated for their antifungal properties. Narayana et al. synthesized a series of 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, screening them for antifungal activity . Further exploration of their efficacy against specific fungal strains could lead to novel antifungal agents.
Mechanism of Action
Target of Action
The compound “1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a crucial component of the mycobacterial cell wall and its disruption leads to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its action .
properties
IUPAC Name |
2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNGFFEMBBNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide |
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